

Application Notes and Protocols for C150 in Xenograft Mouse Models

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Compound of Interest

Compound Name: ML150

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These application notes provide a comprehensive overview of the use of C150, a novel small molecule inhibitor of Epithelial-to-Mesenchymal Transition (EMT), in pancreatic cancer xenograft mouse models. The protocols outlined below are based on published preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Introduction to C150

C150 is a quinoline derivative, identified as a potent inhibitor of EMT, a critical process in cancer progression, metastasis, and drug resistance. It has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer.

Mechanism of Action: C150's primary mechanism of action involves the induction of Endoplasmic Reticulum (ER) stress. This leads to an increase in proteasome assembly and activity, which in turn enhances the proteasomal degradation of key EMT-promoting transcription factors, most notably Snail.^{[1][2][3][4]} The degradation of Snail reverses the EMT process, leading to an increase in epithelial markers (e.g., ZO-1, claudin-1) and a decrease in mesenchymal markers (e.g., N-cadherin).^{[3][4][5]} This ultimately results in the inhibition of cancer cell proliferation, migration, and invasion.^{[3][5]}

In Vitro Activity of C150

Prior to in vivo studies, the cytotoxic and anti-invasive properties of C150 were established in various pancreatic cancer cell lines.

| Cell Line | IC50 (μM) | Notes |
|------------|-----------|--|
| PANC-1 | 1 - 2.5 | Human pancreatic carcinoma, epithelial-like |
| MIA PaCa-2 | 1 - 2.5 | Human pancreatic carcinoma, mesenchymal-like |
| hTERT-HPNE | >12.5 | Non-cancerous pancreatic epithelial cells |

Table 1: In vitro cytotoxicity of C150 in pancreatic cancer cell lines.[\[3\]](#)[\[5\]](#)

In Vivo Xenograft Studies with C150

C150 has been shown to significantly inhibit tumor growth in orthotopic pancreatic cancer xenograft models.

| Parameter | Study 1 | Study 2 |
|-----------------|---------------------------------------|---|
| Mouse Model | Orthotopic Xenograft (PANC-1 cells) | Orthotopic Syngeneic (Pan02 cells) |
| Compound | C150 | C150 |
| Dosage | 15 mg/kg | 150 mg/kg |
| Administration | Intraperitoneal (i.p.) injection | Oral gavage |
| Frequency | Three times per week | Three times per week |
| Primary Outcome | Significant reduction in tumor growth | Significantly increased survival, reduced tumor growth, and decreased ascites |

Table 2: Summary of in vivo efficacy studies of C150 in pancreatic cancer mouse models.[\[1\]](#)[\[2\]](#)
[\[3\]](#)[\[5\]](#)

Experimental Protocols

C150 Preparation for In Vivo Administration

Note: The exact formulation for C150 administration was not detailed in the provided search results. A common practice for similar small molecules is to formulate them in a vehicle such as a solution of DMSO, PEG300, and saline. It is crucial to perform solubility and stability tests for the specific batch of C150 being used.

Example Formulation (General Guidance):

- Dissolve C150 in 100% DMSO to create a stock solution.
- For the final injection volume, dilute the stock solution in a vehicle mixture (e.g., 10% DMSO, 40% PEG300, 50% Saline).
- The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice.

Orthotopic Pancreatic Cancer Xenograft Model Protocol (PANC-1)

This protocol describes the establishment of an orthotopic xenograft model using the PANC-1 human pancreatic cancer cell line.

Materials:

- PANC-1 cells (cultured in appropriate media)
- Matrigel
- Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
- Anesthetic (e.g., isoflurane)
- Surgical tools (scalpel, forceps, sutures)
- Insulin syringes

Procedure:

- **Cell Preparation:**
 - Culture PANC-1 cells to ~80% confluency.
 - Harvest cells using trypsin and wash with sterile PBS.
 - Resuspend the cell pellet in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 1×10^7 cells/mL. Keep on ice.
- **Surgical Procedure:**
 - Anesthetize the mouse using isoflurane.
 - Make a small incision in the left abdominal flank to expose the spleen and pancreas.
 - Gently exteriorize the pancreas.
 - Using an insulin syringe, slowly inject 1×10^6 cells (in 100 μ L of the cell/Matrigel suspension) into the tail of the pancreas.
 - Carefully return the pancreas to the abdominal cavity.
 - Close the abdominal wall and skin with sutures.
- **Tumor Growth Monitoring:**
 - Monitor the mice for post-surgical recovery.
 - Tumor growth can be monitored using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by ultrasound.
 - Once tumors are established and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

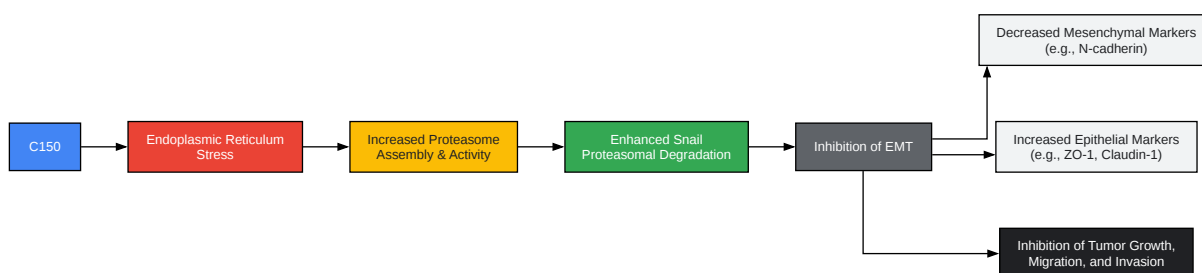
C150 Treatment Protocol

- **Dosing:**

- Based on the study, administer C150 at either 15 mg/kg (i.p.) or 150 mg/kg (oral).[\[1\]](#)[\[3\]](#)[\[5\]](#)
- The control group should receive the vehicle solution.
- Administration:
 - Administer the treatment three times per week.
- Monitoring:
 - Measure tumor volume regularly (e.g., twice a week) using calipers (for subcutaneous models) or imaging.
 - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint:
 - At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
 - Harvest the tumors for further analysis (e.g., weight, immunohistochemistry for EMT markers).

Visualizations

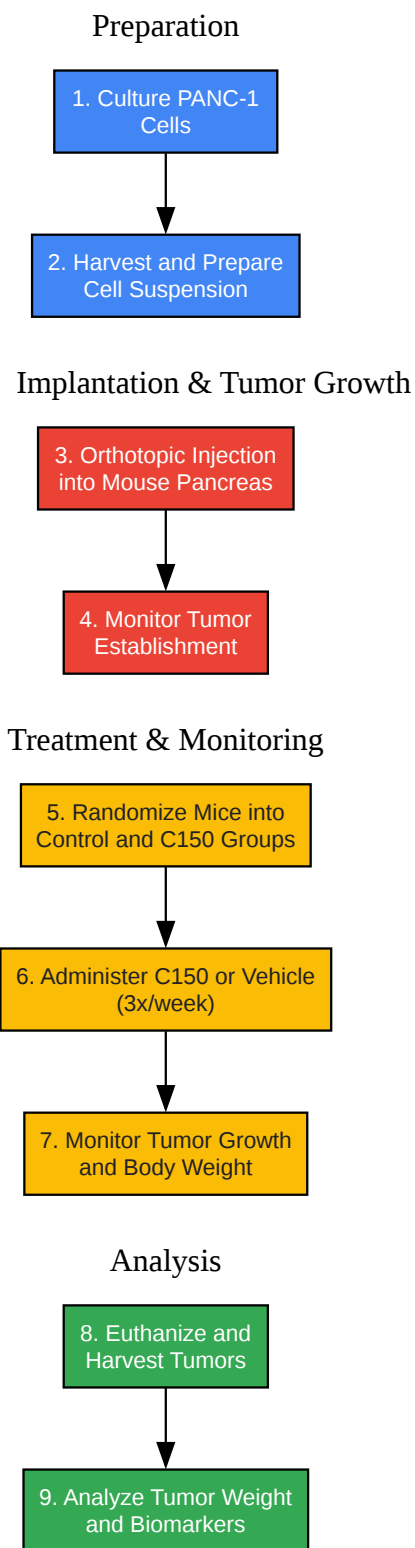
Signaling Pathway of C150 Action



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Caption: C150 induces ER stress, leading to Snail degradation and EMT inhibition.

Experimental Workflow for C150 Xenograft Study



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Caption: Workflow for evaluating C150 efficacy in an orthotopic pancreatic xenograft model.

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References

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